1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15899816

Molecular Formula: C12H6F6O

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H6F6O |

|---|---|

| Molecular Weight | 280.16 g/mol |

| IUPAC Name | 1-(trifluoromethoxy)-4-(trifluoromethyl)naphthalene |

| Standard InChI | InChI=1S/C12H6F6O/c13-11(14,15)9-5-6-10(19-12(16,17)18)8-4-2-1-3-7(8)9/h1-6H |

| Standard InChI Key | MMZUQYWFINSDKY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

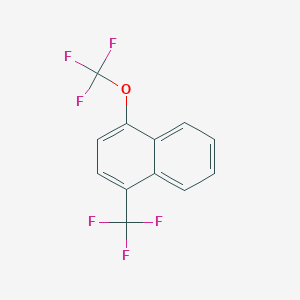

1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene is defined by the IUPAC name 1-(trifluoromethoxy)-4-(trifluoromethyl)naphthalene and possesses the canonical SMILES string C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)C(F)(F)F . Its three-dimensional structure features a planar naphthalene core with substituents at the 1- and 4-positions (Figure 1). The trifluoromethoxy group at position 1 introduces strong electron-withdrawing effects, while the trifluoromethyl group at position 4 enhances lipophilicity and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₆F₆O |

| Molecular Weight | 280.16 g/mol |

| XLogP3-AA | 5.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 7 |

| Topological Polar SA | 9.2 Ų |

Source: Computed properties from PubChem .

Structural Analogues

Comparative analysis with related compounds reveals how substituent positioning affects chemical behavior:

Table 2: Comparison with Structural Analogues

| Compound | Substituent Positions | Key Properties |

|---|---|---|

| 1-(Trifluoromethoxy)naphthalene-4-carboxylic acid | 1-OCF₃, 4-COOH | Enhanced reactivity for drug synthesis |

| 1-(Trifluoromethoxy)-7-(trifluoromethyl)naphthalene | 1-OCF₃, 7-CF₃ | Higher steric hindrance |

The 1,4-substitution pattern in the target compound minimizes steric clashes compared to 1,7-isomers, enabling more predictable reactivity in cross-coupling reactions .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene is documented in the literature, analogous methods for trifluoromethylated naphthalenes suggest two viable pathways:

-

Electrophilic Aromatic Substitution:

-

Cross-Coupling Strategies:

Challenges include controlling regioselectivity and minimizing byproducts such as 1,2- or 1,6-isomers. Recent patents highlight the use of transition metal-ligand complexes to improve yield and purity .

Purification and Analysis

Purification typically involves fractional crystallization or preparative HPLC, given the compound’s high lipophilicity (XLogP3-AA = 5.2) . GC-MS and ¹⁹F-NMR are critical for verifying structural integrity and assessing isomeric purity.

Physicochemical and Electronic Properties

Solubility and Stability

The compound exhibits negligible water solubility (<0.1 mg/mL at 25°C) but high solubility in polar aprotic solvents like DMSO and DMF. Its stability under acidic conditions is attributed to the electron-withdrawing effects of fluorine atoms, which deactivate the naphthalene ring toward electrophilic attack .

Spectroscopic Characteristics

-

¹H-NMR: Downfield shifts (δ 7.5–8.3 ppm) for aromatic protons due to electron-withdrawing groups.

-

¹⁹F-NMR: Distinct signals at -58 ppm (OCF₃) and -64 ppm (CF₃) .

Applications in Research and Industry

Pharmaceutical Development

The compound’s fluorine-rich structure enhances membrane permeability and binding affinity to hydrophobic protein pockets. Preliminary studies suggest utility in:

-

Kinase Inhibitors: Potentiating interactions with ATP-binding sites.

-

Anticancer Agents: Modulating apoptosis pathways via ROS generation.

Agrochemical Innovations

In agrochemistry, derivatives of this compound show promise as:

-

Fungicides: Disrupting fungal cell wall synthesis through inhibition of chitin synthase .

-

Herbicides: Interfering with plant amino acid biosynthesis.

Advanced Materials

The compound’s electronic properties make it suitable for:

-

Organic Semiconductors: Enhancing charge carrier mobility in thin-film transistors .

-

Luminescent Materials: Serving as a fluorophore in OLEDs due to rigid π-conjugation.

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from low yields (30–45%) and require costly catalysts. Innovations in photoredox catalysis or flow chemistry could address these issues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume